Cas no 2228757-94-4 ((1-{pyrazolo1,5-apyrimidin-6-yl}cyclopropyl)methanol)

(1-{Pyrazolo[1,5-a]pyrimidin-6-yl}cyclopropyl)methanol is a versatile heterocyclic compound featuring a pyrazolopyrimidine core fused with a cyclopropane methanol moiety. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group enhances steric and electronic properties, while the hydroxymethyl functionality allows for further derivatization, making it valuable in medicinal chemistry for scaffold diversification. Its rigid framework may contribute to improved binding affinity in target interactions. The compound's stability and synthetic accessibility support its use in developing biologically active molecules, particularly in kinase inhibitor research and small-molecule drug discovery. Proper handling under controlled conditions is recommended due to its reactive alcohol group.
(1-{pyrazolo1,5-apyrimidin-6-yl}cyclopropyl)methanol structure
2228757-94-4 structure
Product Name:(1-{pyrazolo1,5-apyrimidin-6-yl}cyclopropyl)methanol
CAS No:2228757-94-4
MF:C10H11N3O
MW:189.213841676712
CID:5931736
PubChem ID:165614135
Update Time:2025-10-29

(1-{pyrazolo1,5-apyrimidin-6-yl}cyclopropyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-{pyrazolo1,5-apyrimidin-6-yl}cyclopropyl)methanol
    • 2228757-94-4
    • (1-{pyrazolo[1,5-a]pyrimidin-6-yl}cyclopropyl)methanol
    • EN300-1732088
    • Inchi: 1S/C10H11N3O/c14-7-10(2-3-10)8-5-11-9-1-4-12-13(9)6-8/h1,4-6,14H,2-3,7H2
    • InChI Key: MAFGWUUEHGFGGG-UHFFFAOYSA-N
    • SMILES: OCC1(C2C=NC3=CC=NN3C=2)CC1

Computed Properties

  • Exact Mass: 189.090211983g/mol
  • Monoisotopic Mass: 189.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 50.4Ų

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Additional information on (1-{pyrazolo1,5-apyrimidin-6-yl}cyclopropyl)methanol

Compound CAS No. 2228757-94-4: (1-{Pyrazolo[1,5-a]pyrimidin-6-yl}cyclopropyl)methanol

The compound with CAS number 2228757-94-4, commonly referred to as (1-{Pyrazolo[1,5-a]pyrimidin-6-yl}cyclopropyl)methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of heterocyclic compounds, which are known for their versatile applications in drug discovery and advanced materials. The structure of this molecule is characterized by a pyrazolo[1,5-a]pyrimidine ring system fused with a cyclopropane moiety and a hydroxymethyl group, making it a unique candidate for various chemical and biological studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in drug design. The pyrazolo[1,5-a]pyrimidine core is particularly interesting due to its potential as a scaffold for kinase inhibitors, which are critical in the development of anticancer therapies. Studies have shown that this compound exhibits promising activity against several kinases, making it a valuable lead compound in preclinical research.

In addition to its pharmacological applications, the compound has also been explored for its potential in materials science. Its unique electronic properties and structural rigidity make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and organic photovoltaics. Researchers have reported that incorporating this compound into polymer blends can enhance the electrical conductivity and stability of the resulting materials, paving the way for its use in next-generation electronic devices.

From a toxicological perspective, recent studies have focused on understanding the safety profile of this compound. In vitro assays have demonstrated that it exhibits low cytotoxicity against normal human cells, suggesting its potential as a safer therapeutic agent. However, further investigations are required to fully assess its long-term effects and bioavailability.

Looking ahead, the compound's versatility and unique properties position it as a key player in both academic research and industrial applications. Its ability to serve as a versatile building block for drug discovery and materials innovation underscores its importance in modern chemistry. As research continues to unfold, it is anticipated that this compound will contribute significantly to the development of novel therapies and advanced materials.

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